molecular formula C21H19N3O4S B2878332 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893979-00-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2878332
CAS RN: 893979-00-5
M. Wt: 409.46
InChI Key: PLCPYVXFQWXIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Antifolate Activity

Antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues were synthesized to serve as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some nonclassical analogues showed potent inhibition of DHFR from pathogens causing infections in immunocompromised patients (Gangjee et al., 2007).

Synthesis for Antitubercular Activity

New sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), were synthesized with the aim of obtaining long-acting drugs similar to sulfonamides. The compounds demonstrated good antitubercular activity in vitro (Desideri et al., 1980).

Dual Inhibitors of Thymidylate Synthase and DHFR

A study produced N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as dual inhibitors of thymidylate synthase (TS) and DHFR. The classical analogue was notably potent against both human TS and DHFR (Gangjee et al., 2008).

Metabolic Stability Improvement

Investigations into various 6,5-heterocyclic analogues aimed at reducing metabolic deacetylation, found that some analogues retained the potency of PI3Kα and mTOR inhibitors while showing minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).

Synthesis and Pharmacological Activities

The synthesis of N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides and new 4-arylmethyl-5,6-dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepines reported antinociceptive effects in pharmacological tests without sedative or myorelaxant effects, highlighting their potential as pain management compounds (Mai et al., 1995).

Antimalarial and COVID-19 Potential

A theoretical investigation of N-(phenylsulfonyl)acetamide derivatives as antimalarial sulfonamides explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, revealing promising antimalarial activity and selectivity indices (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)16-7-9-21(24-23-16)29-13-20(25)22-14-6-8-18-19(12-14)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPYVXFQWXIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.